N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a synthetic compound belonging to the class of pyrazolo[3,2-b][1,3]oxazines. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes a pyrazole ring fused to an oxazine moiety, contributing to its biological activity.
The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often synthesized in laboratory settings for research purposes, particularly in studies related to neuropharmacology and the development of new therapeutic agents. The synthesis methods and structural characteristics of this compound have been documented in various patents and scientific literature .
The synthesis of N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding the specific conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized chemical literature .
The molecular formula for N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is . Its structure features:
The InChI key for this compound is provided in chemical databases for identification purposes .
N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives .
The mechanism of action for N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide likely involves interaction with specific biological targets such as receptors or enzymes. While detailed mechanisms are still under investigation:
Research into its pharmacodynamics is ongoing to elucidate these interactions further .
The physical properties of N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may require specific storage conditions to maintain integrity .
N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has potential applications in various fields:
Pyrazolo[3,2-b][1,3]oxazine represents a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity and metabolic stability. This fused bicyclic system combines the pyrazole ring’s π-π stacking capabilities with the oxazine moiety’s conformational flexibility, enabling precise interactions with diverse biological targets [2] [7]. The scaffold’s significance is evidenced by its prominence in patent literature, such as CN113332292A, which discloses 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives as core structures for therapeutic agents targeting neurological and inflammatory disorders [2]. The planar pyrazole ring facilitates DNA intercalation in anticancer applications, while the oxazine’s oxygen atom mediates solubility-critical hydrogen bonding with biological membranes [8].
Table 1: Prevalence of Pyrazolo-Oxazine Derivatives in Pharmaceutical Patents | Patent Number | Therapeutic Area | Key Structural Modification | Biological Target |
---|---|---|---|---|
CN113332292A | Respiratory/Immunology | Variable N-carboxamide substituents | PDE4/PDE10A inhibition | |
CA3015166A1 | Neurodegenerative diseases | Trifluoromethylpyridine appendages | PDE4 isoform selectivity | |
CN113332292A | Dermatology | Cyclopropyl carboxamide variants | IL-23/Th17 pathway modulation |
The scaffold’s synthetic versatility enables rapid generation of structural diversity. As demonstrated in patent CN113332292A, the core structure undergoes efficient C-2 carboxamide functionalization via coupling reactions with diverse amine nucleophiles, while the oxazine ring can be annulated from halo-alcohol precursors under mild basic conditions [2] [4]. This synthetic accessibility, combined with desirable ADMET properties (cLogP 1.5–3.5; TPSA 45–60 Ų), positions pyrazolo-oxazines as "escape vectors" from flat aromatic systems dominating kinase inhibitor design [7].
Strategic bioisosteric modifications of the pyrazolo-oxazine core significantly modulate target affinity and pharmacokinetic profiles. The N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide derivative (CAS 1428352-36-6) exemplifies this principle, where N-methylation of the carboxamide group reduces metabolic clearance by 40% compared to unmethylated analogs while maintaining PDE4B inhibition (IC₅₀ = 12 nM) [3]. Key bioisosteric comparisons include:
Table 2: Impact of Bioisosteric Modifications on Physicochemical Properties | Compound | Core Modification | cLogP | TPSA (Ų) | Aqueous Solubility (μg/mL) | PDE4B IC₅₀ (nM) |
---|---|---|---|---|---|---|
N-cyclohexyl-N-methyl-carboxamide | None (reference) | 2.9 | 49.1 | 38 ± 2 | 12 | |
{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol | Carboxamide → CH₂OH | 0.8 | 66.2 | >5000 | >1000 | |
Pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride | Carboxamide → SO₂Cl | 1.2 | 83.7 | 210 ± 15 | >5000 | |
Trifluoromethylpyridinyl-methanone derivative | Carboxamide → ketone | 3.5 | 72.3 | 15 ± 1 | 8 |
The trifluoromethylpyridine-modified analog (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone (EVT-3023830) demonstrates enhanced PDE4 isoform selectivity through its extended aromatic system, which engages π-cation interactions with Phe414 in the PDE4B catalytic pocket. This modification increases molecular weight (464.5 g/mol) but maintains favorable ligand efficiency (LE = 0.32) due to the trifluoromethyl group’s entropy-driven hydrophobic interactions [7].
The N-cyclohexyl and N-methyl substituents on the carboxamide nitrogen confer distinct steric and electronic advantages for target engagement. X-ray crystallographic analyses of related compounds reveal that the N-cyclohexyl group occupies a hydrophobic subpocket in PDE4B’s catalytic domain (PDB: 4MYQ), with its equatorial C-H bonds forming van der Waals contacts with Ile336 and Phe340 [4]. The puckered conformation of cyclohexyl, enforced by N-methylation, preorganizes the carboxamide carbonyl for hydrogen bonding with Gln369 – a key interaction absent in N-unsubstituted analogs.
Electronic modifications induced by these substituents include:
Table 3: Pharmacophore Contributions of N-Substituents in PDE4B Inhibition | Pharmacophore Element | Steric Role | Electronic Role | Target Interaction |
---|---|---|---|---|
N-Cyclohexyl | Occupies hydrophobic subpocket | Induces gauche conformation of carboxamide | Van der Waals contacts with Ile336/Phe340 | |
N-Methyl | Prevents hydrogen bond donation | Reduces carbonyl polarization (Δdipole = -1.2D) | Blocks solvent access to catalytic Zn²⁺ site | |
Pyrazolo-oxazine core | Maintains planarity for π-stacking | O1 oxygen H-bond acceptance | H-bond to Tyr233 backbone NH |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1